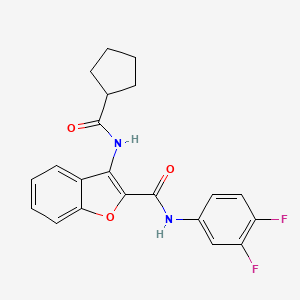

![molecular formula C20H15F3N4O2 B2471338 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 923193-75-3](/img/structure/B2471338.png)

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

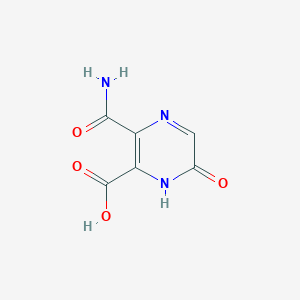

The compound “2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . This type of structure has been successfully used in the treatment of various diseases in humans and animals, and plays an important role in modern agriculture .

Synthesis Analysis

The synthesis of such compounds often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the FT-IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can involve a variety of processes, including annulation reactions, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .Applications De Recherche Scientifique

Structural Characterization and Synthesis Techniques

The intricate structural characterization of novel oxadiazole derivatives, including those related to the queried compound, has been a significant area of study. Research into these compounds often involves the synthesis of new derivatives through various chemical reactions, followed by detailed analysis using NMR, IR, and other spectroscopic methods to elucidate their structure. For instance, a study by Li Ying-jun demonstrated the synthesis of a novel oxadiazole derivative, showcasing the utility of 2D NMR techniques in distinguishing isomeric forms and assessing tautomeric ratios, which is vital for understanding the chemical behavior of such compounds (Li Ying-jun, 2012).

Antimicrobial and Hemolytic Activities

Oxadiazole derivatives have been extensively explored for their antimicrobial properties. A study by Samreen Gul et al. synthesized a series of oxadiazole compounds and evaluated their antimicrobial efficacy against various microbial species. These compounds showed variable activity, with some demonstrating significant antimicrobial properties. This research highlights the potential of oxadiazole derivatives as a base for developing new antimicrobial agents (Samreen Gul et al., 2017).

Anti-inflammatory Applications

The anti-inflammatory potential of substituted oxadiazoles has been documented, with compounds exhibiting significant activity in models of inflammation. For example, L. Nargund et al. reported the synthesis of oxadiazole derivatives that showed considerable anti-inflammatory effects, demonstrating the therapeutic potential of these compounds for treating inflammation-related conditions (L. Nargund et al., 1994).

Cancer Research

Oxadiazole derivatives have also been investigated for their potential in cancer therapy. Research by Ishan I. Panchal et al. involved the design and synthesis of oxadiazole compounds as inhibitors of the Collapsin response mediator protein 1 (CRMP 1), with significant implications for small lung cancer treatment. This study underscores the relevance of oxadiazole derivatives in developing novel anticancer therapies (Ishan I. Panchal et al., 2020).

Antibacterial Agents

The synthesis and evaluation of oxadiazole derivatives as antibacterial agents represent another crucial research avenue. K. Ramalingam et al. synthesized derivatives that showed significant antibacterial activity, highlighting the potential of oxadiazole compounds in addressing bacterial infections (K. Ramalingam et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O2/c1-12-25-26-19(29-12)17-10-13-4-2-3-5-16(13)27(17)11-18(28)24-15-8-6-14(7-9-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSMUOPQEHUKJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(dimethylamino)-3-nitrobenzoate](/img/structure/B2471256.png)

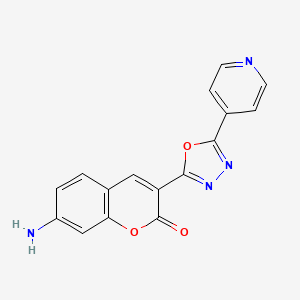

![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2471257.png)

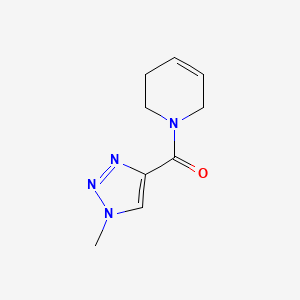

![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2471260.png)

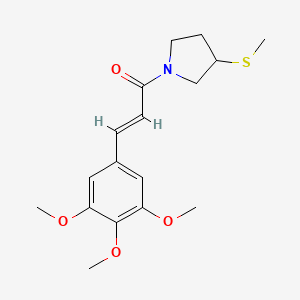

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide](/img/structure/B2471262.png)

![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline](/img/structure/B2471277.png)

![N1-(3-morpholinopropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2471278.png)